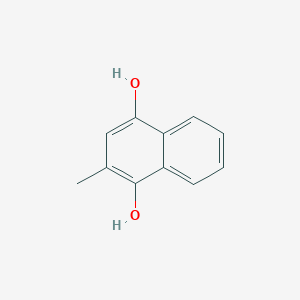

Menadiol

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

RN given refers to parent cpd

See also: this compound Sodium Diphosphate (active moiety of).

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylnaphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTLZYDQJHKRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023247 | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-85-6 | |

| Record name | 2-Methyl-1,4-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menadiol [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylnaphthalene-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ093653DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Menadiol from Menadione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of menadiol (Vitamin K4) from menadione (Vitamin K3). It includes detailed experimental protocols for various reduction methods, a comparative analysis of quantitative data, and visualizations of the relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug development, and organic synthesis.

Introduction

Menadione (2-methyl-1,4-naphthoquinone), a synthetic analogue of vitamin K, serves as a crucial precursor in the synthesis of various biologically active compounds. Its reduction to this compound (2-methyl-1,4-naphthalenediol) is a fundamental transformation, yielding a key intermediate for the production of Vitamin K analogues and other therapeutic agents.[1] this compound itself is the hydroquinone form of menadione and plays a role in the biological redox cycling of vitamin K.[2] This guide details the primary methods for this conversion, focusing on practical experimental procedures and the resulting quantitative outcomes.

Chemical Synthesis of this compound from Menadione

The conversion of menadione to this compound is a reduction reaction that can be achieved through several methods. The most common approaches involve chemical reducing agents or catalytic hydrogenation.

Reduction using Sodium Dithionite

A widely employed and efficient method for the synthesis of this compound is the reduction of menadione using sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[3] This method is valued for its operational simplicity and high yields.

Experimental Protocol:

-

Materials:

-

Procedure:

-

Suspend menadione (0.5 g) in ethyl acetate in a suitable reaction flask.

-

Prepare a solution of sodium dithionite (1.0 g) in water.

-

Add the aqueous sodium dithionite solution to the menadione suspension at room temperature with stirring.

-

Transfer the mixture to a separatory funnel and shake for several minutes. The reaction progress can be visually monitored as the solution transitions through a brown phase to a yellow color, indicating the formation of this compound.

-

Allow the layers to separate. The organic layer contains the this compound product.

-

Wash the organic layer with water to remove any remaining inorganic salts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification (Recrystallization):

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystalline this compound by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

One-Pot Hydroacetylation to this compound Diacetate

A related and highly efficient process is the one-pot hydroacetylation of menadione to this compound diacetate. This procedure involves the initial reduction of menadione to this compound, followed by in-situ acetylation.

Experimental Protocol:

-

Materials:

-

Menadione (2-methyl-1,4-naphthoquinone)

-

Acetic anhydride

-

Palladium on carbon (Pd/C) catalyst

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl acetate

-

Isopropanol

-

Water

-

Hydrogen source

-

-

Procedure:

-

Dissolve menadione in ethyl acetate.

-

Add acetic anhydride, DMAP, and a catalytic amount of Pd/C to the solution.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Upon completion of the reaction, remove the Pd/C catalyst by filtration.

-

Wash the filtrate with brine, and separate the organic layer.

-

Concentrate the organic layer and recrystallize the crude product from a mixture of water and isopropanol to yield pure this compound diacetate.

-

Quantitative Data Summary

The efficiency of the synthesis of this compound and its diacetate derivative can be compared across different methodologies. The following tables summarize the available quantitative data from the cited literature.

Table 1: Synthesis of this compound from Menadione

| Reducing Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sodium Dithionite | Room temperature, 30 minutes | ~84 | Not specified | |

| Sodium Dithionite | Acetic acid and water | 97 | Not specified | |

| Sodium Dithionite (Ultrasound) | Not specified | 79 | Not specified |

Table 2: Synthesis of this compound Diacetate from Menadione

| Method | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| One-pot Hydroacetylation | Pd/C, H₂, Acetic Anhydride, DMAP, Room Temperature | 84.2 | 99.8 (HPLC) |

Visualizations of Relevant Pathways

To provide a broader context for the significance of this compound, the following diagrams illustrate its role in biological systems and the chemical synthesis workflow.

The Vitamin K Cycle

This compound is the reduced form of menadione and is an intermediate in the Vitamin K cycle, a critical pathway for blood coagulation and bone metabolism. This diagram illustrates the key enzymatic steps in this cycle.

References

The Biological Role of Menadiol: A Technical Guide for Researchers

An in-depth exploration of menadiol as a synthetic vitamin K analog, its metabolic fate, and its function in vital physiological processes.

Introduction

This compound, also known as vitamin K4, is the reduced and biologically active form of menadione (vitamin K3). As a synthetic analog of vitamin K, this compound plays a crucial role in the vitamin K cycle, a fundamental biochemical pathway essential for blood coagulation and bone metabolism. This technical guide provides a comprehensive overview of the biological significance of this compound, its mechanism of action, comparative efficacy with other vitamin K vitamers, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of hematology, bone biology, and pharmacology.

Metabolic Activation and the Vitamin K Cycle

This compound is typically administered in a more stable, water-soluble form, such as this compound sodium diphosphate. Following administration, these pro-forms are rapidly hydrolyzed to this compound. The central role of this compound lies in its participation in the vitamin K cycle, a series of enzymatic reactions occurring in the endoplasmic reticulum.

The key function of the vitamin K cycle is to provide the reduced form of vitamin K, vitamin K hydroquinone, as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to form gamma-carboxyglutamate (Gla) residues. This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium ions and interact with phospholipid membranes.

This compound serves as a precursor to vitamin K hydroquinone. It can be further reduced to this active form. The vitamin K cycle is a continuous process of oxidation and reduction, ensuring a steady supply of the active cofactor for GGCX.

Biological Functions

The primary biological roles of this compound as a vitamin K analog are centered on the activation of VKDPs involved in two main physiological processes:

-

Hemostasis: this compound facilitates the gamma-carboxylation of several key coagulation factors synthesized in the liver, including prothrombin (Factor II), and Factors VII, IX, and X. The Gla residues are essential for their calcium-dependent binding to phospholipid surfaces at the site of vascular injury, a critical step in the coagulation cascade.[1][2] Deficiency in vitamin K leads to the production of undercarboxylated, inactive clotting factors, resulting in impaired blood clotting and an increased risk of hemorrhage.

-

Bone Metabolism: this compound contributes to the carboxylation of osteocalcin, also known as bone Gla protein (BGP), a non-collagenous protein synthesized by osteoblasts.[3] Carboxylated osteocalcin plays a role in bone mineralization by binding to the hydroxyapatite matrix of bone.[4] Additionally, this compound is involved in the activation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue and vascular calcification.[4]

Quantitative Data Presentation

The following tables summarize key quantitative data regarding the pharmacokinetics and biological activity of this compound and its active form, menadione, in comparison to other vitamin K analogs.

Table 1: Pharmacokinetic Parameters of Menadione (from this compound) in Rabbits

| Parameter | Plasma | Red Blood Cells (RBCs) |

| Elimination Half-life (t½) | 27.17 ± 10.49 min | 35.22 ± 11.82 min |

| Plasma Clearance (CL/F) | 0.822 ± 0.254 L/min | 0.407 ± 0.152 L/min |

| Apparent Volume of Distribution (Vd/F) | 30.833 ± 12.835 L | 20.488 ± 9.401 L |

| Area Under the Curve (AUC) | 32.453 ± 9.785 µg·min/mL | 67.219 ± 24.449 µg·min/mL |

| Data from a study involving intravenous injection of 75 mg this compound sodium diphosphate in rabbits. |

Table 2: Comparative In Vitro Activity of Vitamin K Analogs

| Vitamin K Form | Hepatic Carboxylase Activity | VKORC1 Activity |

| Menadione (from this compound) | Very low to no effect | No activity |

| Phylloquinone (K1) | Comparable to MK-2 to MK-7 | 23 pmol/min/mg |

| Menaquinone-4 (MK-4) | Comparable to K1 | 15 pmol/min/mg |

| Menaquinone-7 (MK-7) | Comparable to K1 | Very limited activity |

| In vitro studies show that while menadione can be converted to the active MK-4 in vivo, its direct cofactor activity for hepatic carboxylase and as a substrate for VKORC1 is minimal. |

Table 3: In Vivo Efficacy in Correcting Coagulopathy

| Treatment | Route | Dosage | Effect on International Normalized Ratio (INR) |

| This compound | Oral | 20 mg/day for 3 days | Significant decrease |

| Phylloquinone (K1) | Intravenous | 10 mg/day | Significant decrease |

| A study in patients with cholestasis and elevated INR showed that oral this compound was an effective alternative to intravenous phylloquinone in correcting coagulopathies. |

Experimental Protocols

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol describes a cell-based assay to measure the activity of GGCX in its native environment.

Materials:

-

HEK293 cells stably expressing a vitamin K-dependent reporter protein (e.g., a chimeric protein of Factor IX Gla domain and prothrombin, FIXgla-ProT).

-

CRISPR-Cas9 mediated GGCX knockout in the reporter cell line.

-

Expression vector containing the GGCX gene of interest (wild-type or mutant).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.

-

Vitamin K1 (phylloquinone) or this compound sodium diphosphate.

-

ELISA reagents for the specific detection of the carboxylated reporter protein.

Methodology:

-

Cell Culture and Transfection: Culture the GGCX-deficient HEK293 reporter cells in complete medium. Transiently transfect the cells with the expression vector carrying the GGCX gene.

-

Vitamin K Supplementation: After transfection, supplement the culture medium with a known concentration of vitamin K1 or this compound (e.g., 5 µg/mL).

-

Sample Collection: After 48-72 hours of incubation, collect the cell culture medium.

-

Quantification of Carboxylation: Use a sandwich ELISA to quantify the amount of carboxylated reporter protein secreted into the medium. An antibody specific to the Gla-containing domain of the reporter protein is used for detection.

-

Data Analysis: Normalize the carboxylation activity of mutant GGCX to that of wild-type GGCX (set to 100%).

Prothrombin Time (PT) Assay

This assay measures the time it takes for blood plasma to clot and is a functional measure of the extrinsic and common coagulation pathways, which are dependent on vitamin K.

Materials:

-

Citrated plasma sample from the subject.

-

Thromboplastin reagent (containing tissue factor and phospholipids).

-

Calcium chloride solution.

-

Coagulometer or a water bath and stopwatch for manual measurement.

-

Control plasmas (normal and abnormal).

Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. Centrifuge to obtain platelet-poor plasma.

-

Incubation: Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

-

Clot Initiation: Add a specific volume of the thromboplastin reagent to the plasma sample.

-

Timing: Simultaneously with the addition of the reagent, start a timer.

-

Clot Detection: The coagulometer will automatically detect the formation of a fibrin clot and stop the timer. For manual methods, visually observe for clot formation.

-

Data Recording: The time from the addition of the reagent to clot formation is the prothrombin time, recorded in seconds. Results are often expressed as an International Normalized Ratio (INR) for standardized reporting.

Conclusion

This compound, as a synthetic vitamin K analog, is a valuable compound for both therapeutic applications and research. Its water solubility offers advantages in certain clinical situations. Understanding its metabolic conversion to the active menaquinone-4 (MK-4) and its role within the vitamin K cycle is crucial for appreciating its biological effects on hemostasis and bone health. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the nuanced roles of this compound and other vitamin K vitamers in health and disease. Future research should continue to explore the comparative efficacy and tissue-specific effects of different vitamin K forms to optimize their use in clinical and nutritional settings.

References

- 1. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]

- 2. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose–response study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Menadiol and Vitamin K Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational early studies on menadiol and its role in combating vitamin K deficiency. The document focuses on the core scientific principles and experimental methodologies that established this compound and its derivatives as potent vitamin K analogs. Quantitative data from seminal papers are presented in structured tables for comparative analysis, and key experimental protocols are detailed to provide a comprehensive understanding of the research conducted in the early to mid-20th century.

Introduction: The Discovery of Vitamin K and the Quest for Synthetic Analogs

The story of this compound is intrinsically linked to the discovery of vitamin K. In the late 1920s and early 1930s, Henrik Dam, a Danish scientist, observed a hemorrhagic disease in chicks fed a cholesterol-depleted diet.[1][2][3] This condition was characterized by prolonged blood clotting time and could not be rectified by supplementing with known vitamins. Dam postulated the existence of a new fat-soluble "Koagulations-Vitamin," which he termed vitamin K.[2]

The chick quickly became the primary animal model for vitamin K research due to its susceptibility to the deficiency and the relative ease of examining its blood coagulation.[1] The development of the prothrombin time (PT) test by Dr. Armand J. Quick in 1935 provided a crucial quantitative method to assess blood clotting function and, by extension, vitamin K status.

The fat-soluble nature of natural vitamin K posed challenges for its clinical use, particularly in patients with obstructive jaundice who had impaired fat absorption. This spurred the search for water-soluble, synthetic compounds with vitamin K activity. Menadione (2-methyl-1,4-naphthoquinone), a simple synthetic compound, was found to be highly potent. However, its reduced form, this compound (2-methyl-1,4-naphthalenediol), and its water-soluble esters, such as this compound diacetate and this compound diphosphate, offered improved solubility and became subjects of intensive study.

Experimental Protocols in Early Vitamin K Research

The foundational research on this compound and vitamin K deficiency relied on a set of standardized, albeit by modern standards, relatively simple experimental protocols. These protocols were designed to induce vitamin K deficiency in an animal model, administer test compounds, and quantitatively measure the effect on blood coagulation.

Induction of Vitamin K Deficiency in Chicks

The standard method for inducing vitamin K deficiency involved feeding newly hatched chicks a specially formulated deficient diet for a period of two to three weeks.

-

Animal Model: Day-old White Leghorn chicks were typically used.

-

Housing: Chicks were housed in cages with wire mesh floors to prevent coprophagy (ingestion of feces), as intestinal bacteria can synthesize vitamin K.

-

Basal Deficient Diet: The diet was designed to be free of vitamin K. An example of a typical basal diet composition from the era is provided in Table 1. The key was the use of ether-extracted ingredients to remove fat-soluble vitamins.

| Component | Percentage (%) |

| Ether-extracted Casein | 20 |

| Sucrose | 66 |

| Salt Mixture | 4 |

| Ether-extracted Dried Yeast | 10 |

| Cod Liver Oil (Vitamin A & D source) | As required |

Table 1: Representative Composition of an Early Vitamin K-Deficient Chick Diet.

Administration of Test Compounds

Once the chicks exhibited signs of vitamin K deficiency, primarily prolonged prothrombin times, the test compounds were administered.

-

Route of Administration: For comparative bioassays, oral administration was common. The test substance, dissolved in a suitable solvent like cod liver oil, was given directly to the chick.

-

Dosage: A range of microgram-level doses were tested to establish a dose-response relationship.

Measurement of Prothrombin Time (Quick's Method)

The prothrombin time test, as developed by Quick, was the cornerstone of quantitative analysis in this research.

-

Principle: The test measures the time it takes for plasma to clot after the addition of an excess of thromboplastin and calcium. This evaluates the extrinsic and common pathways of the coagulation cascade, which include the vitamin K-dependent factors.

-

Procedure:

-

Blood Collection: Blood was drawn from a wing vein of the chick into a solution of sodium oxalate to prevent coagulation.

-

Plasma Separation: The blood was centrifuged to separate the plasma.

-

Clotting Assay:

-

0.1 mL of plasma was pipetted into a small test tube and placed in a 37°C water bath.

-

0.1 mL of a thromboplastin solution (typically an extract of rabbit brain) was added and the mixture was allowed to warm.

-

0.1 mL of calcium chloride solution was then added, and a stopwatch was started simultaneously.

-

The tube was gently tilted, and the time until the formation of a fibrin clot was recorded as the prothrombin time.

-

-

Quantitative Data from Early Studies on this compound and its Derivatives

Seminal studies in the early 1940s provided the first quantitative data on the high vitamin K activity of this compound and its derivatives. The work of Ansbacher, Fernholz, and Dolliver was particularly influential.

The following table summarizes the comparative potencies of various vitamin K-active compounds as determined in early chick bioassays. The potency is expressed in relation to a standard, often natural vitamin K1 or the highly active menadione.

| Compound | Chemical Name | Relative Potency (approximate) |

| Vitamin K1 | 2-methyl-3-phytyl-1,4-naphthoquinone | 1.0 |

| Menadione (Vitamin K3) | 2-methyl-1,4-naphthoquinone | ~2.0 - 3.0 |

| This compound (Vitamin K4) | 2-methyl-1,4-naphthalenediol | High (similar to Menadione) |

| This compound Diacetate | 2-methyl-1,4-naphthalenediol diacetate | High (similar to Menadione) |

| This compound Diphosphate | 2-methyl-1,4-naphthalenediol diphosphate | High (similar to Menadione) |

Table 2: Comparative Vitamin K Activity of this compound and its Derivatives. Note: The exact relative potencies varied slightly between different studies and assay conditions.

The following table presents hypothetical but representative data illustrating the dose-dependent effect of orally administered this compound diacetate on the prothrombin time of vitamin K-deficient chicks, based on the findings of early research.

| Dosage of this compound Diacetate (µ g/chick ) | Mean Prothrombin Time (seconds) 6 hours post-administration |

| 0 (Deficient Control) | > 180 |

| 0.5 | 60 |

| 1.0 | 25 |

| 2.0 | 15 |

| Normal Control (on standard diet) | 13 |

Table 3: Dose-Response of this compound Diacetate on Prothrombin Time in Vitamin K-Deficient Chicks (Representative Data).

Signaling Pathways and Experimental Workflows

The understanding of the biochemical pathways involving vitamin K was rudimentary in this early period. However, the logical relationships between diet, vitamin K status, and blood coagulation were clearly established through these experiments.

The mechanism of action was understood at a physiological level: vitamin K was necessary for the liver to produce prothrombin. The exact biochemical step of gamma-carboxylation was not discovered until much later.

Conclusion

The early studies on this compound and its derivatives were pivotal in the clinical management of vitamin K deficiency. Through meticulous animal studies and the application of the then-novel prothrombin time test, researchers established that these simple, water-soluble synthetic compounds possessed high vitamin K activity. This was a significant therapeutic advancement, particularly for patients with malabsorption syndromes. The experimental frameworks and quantitative data generated during this era laid the groundwork for a deeper understanding of vitamin K's essential role in hemostasis and for the development of a wider range of vitamin K analogs and anticoagulants.

References

chemical structure and properties of menadiol diacetate

An In-depth Technical Guide on the Core Chemical Structure and Properties of Menadiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound diacetate, also known as acetomenaphthone or Vitamin K4, is a synthetic, water-soluble analog of vitamin K.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. It details the compound's mechanism of action related to blood coagulation and bone metabolism, as well as its emerging role in oncology through the induction of apoptosis. This document synthesizes key quantitative data into structured tables and provides detailed experimental protocols for its synthesis and analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise reference for research and drug development professionals.

Chemical Identity and Structure

This compound diacetate is chemically designated as 2-methyl-1,4-naphthalenediol diacetate. It is a diester derivative of this compound. The acetylation of the hydroxyl groups in this compound increases the compound's stability.

The chemical structure is characterized by a naphthalene ring system with methyl and acetoxy functional groups. The key structural details are provided below:

-

Chemical Name: 2-methyl-1,4-naphthalenediol diacetate

-

Synonyms: Acetomenaphthone, Vitamin K4, Kapilin, Kayvite

-

CAS Number: 573-20-6

-

Molecular Formula: C15H14O4

-

Molecular Weight: 258.27 g/mol

Physicochemical Properties

This compound diacetate is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference(s) |

| Physical State | Crystalline powder | |

| Color | White to almost white | |

| Melting Point | 113-114 °C | |

| Boiling Point | 361.52 °C (estimate) | |

| Water Solubility | Insoluble | |

| Solubility in Solvents | DMSO: up to 51 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mL | |

| Density | ~1.21 g/cm³ (estimate) |

Spectral Data for Structural Elucidation

Structural confirmation of this compound diacetate is typically achieved through spectroscopic methods. The following data are characteristic of the compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the methyl and aromatic protons. A representative ¹H-NMR characterization shows the following chemical shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 2.27 | singlet | 3H | Naphthalene-CH₃ | |

| 2.46 | singlet | 3H | Acetoxy-CH₃ | |

| 2.50 | singlet | 3H | Acetoxy-CH₃ | |

| 7.55-7.62 | multiplet | 2H | Aromatic-H | |

| 7.85-7.89 | doublet | 2H | Aromatic-H |

Other Spectroscopic Data

Additional spectroscopic data, including ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are available in various chemical databases and are crucial for comprehensive structural analysis.

Biological Activity and Mechanism of Action

This compound diacetate's primary biological function is as a pro-vitamin K. It is converted in the body into biologically active forms of vitamin K, which are essential for critical physiological processes.

Role in Hemostasis

The most well-established role of this compound diacetate is in the blood coagulation cascade. Its mechanism involves a multi-step conversion process.

-

Hydrolysis: In the body, this compound diacetate is first hydrolyzed to its active form, this compound.

-

Conversion to Vitamin K2: this compound is then metabolized, primarily in the liver, to active vitamin K2 (menaquinone).

-

Cofactor for γ-Glutamyl Carboxylase: Vitamin K2 acts as an essential cofactor for the enzyme γ-glutamyl carboxylase.

-

Activation of Clotting Factors: This enzyme catalyzes the post-translational carboxylation of specific glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, and Z). This carboxylation is necessary for these proteins to bind calcium ions, a critical step for their activation and function in the coagulation cascade.

Role in Bone Metabolism

Beyond coagulation, this compound diacetate contributes to bone health. The vitamin K-dependent carboxylation process is also required for the activation of osteocalcin, a protein synthesized by osteoblasts. Carboxylated osteocalcin is able to bind calcium and incorporate it into the bone matrix, thereby supporting bone mineralization and strength.

Anticancer Activity

Recent studies have highlighted the potential of this compound diacetate as an anticancer agent. It has been shown to induce apoptosis in cancer cells, particularly in prostate carcinoma.

-

Mechanism: The compound triggers a caspase-3-related apoptotic pathway. This is initiated through the induction of mitochondrial dysfunction and subsequent DNA fragmentation.

-

Quantitative Data: It inhibits the proliferation of PC3 prostate cancer cells with an IC₅₀ value of 20.94 µM and induces cell cycle arrest at the S phase.

Experimental Protocols

Synthesis of this compound Diacetate

A common and efficient method for synthesizing this compound diacetate is through the reductive acetylation of 2-methyl-1,4-naphthoquinone (Menadione).

Materials:

-

2-methyl-1,4-naphthoquinone (Menadione)

-

Ethyl acetate

-

Acetic anhydride

-

4-dimethylaminopyridine (DMAP)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas

-

Brine solution

-

Isopropanol

-

Water

Protocol:

-

Dissolve 2-methyl-1,4-naphthoquinone (1 equivalent) in ethyl acetate.

-

To this solution, add acetic anhydride (~1.5 equivalents), DMAP (catalytic amount), and Pd/C catalyst (catalytic amount).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere overnight.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the Pd/C catalyst by filtration through a pad of celite.

-

Wash the filtrate with brine. Separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of isopropanol and water to yield pure this compound diacetate as white crystals.

-

Confirm the structure and purity using HPLC and NMR spectroscopy.

Bioassay for Vitamin K Activity

The biological activity of this compound diacetate as a vitamin K source can be determined using a bioassay based on prothrombin clotting time.

Model:

-

Three-week-old, vitamin K-depleted male broiler chicks. To increase sensitivity, chicks can be sensitized with a vitamin K antagonist like coumatetralyl.

Protocol Outline:

-

Induce vitamin K deficiency in chicks through a specialized diet.

-

Administer different known doses of a standard vitamin K source and this compound diacetate to separate groups of chicks.

-

After a set period (e.g., 24 hours), collect blood samples.

-

Prepare plasma from the blood samples.

-

Measure the prothrombin clotting time for each sample using a homologous thrombokinase preparation.

-

Construct a dose-response curve with the standard vitamin K source.

-

Determine the relative bioactivity of this compound diacetate by comparing the prothrombin times of the test groups to the standard curve.

Conclusion

This compound diacetate is a stable, synthetic vitamin K analog with well-defined chemical and physical properties. Its primary biological role as a pro-vitamin is critical for hemostasis and bone health through the γ-carboxylation of key proteins. Furthermore, its demonstrated ability to induce apoptosis in cancer cells presents a promising avenue for oncological research and therapeutic development. The detailed protocols and compiled data in this guide serve as a valuable technical resource for scientists engaged in the study and application of this multifaceted compound.

References

Menadiol as a Precursor for Menaquinone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of menadiol's role as a crucial precursor in the biosynthesis of menaquinone-4 (MK-4), a vital form of vitamin K2. The document outlines the enzymatic conversion process, presents quantitative data on reaction kinetics and yields, details experimental protocols for synthesis and analysis, and provides visual representations of the key pathways and workflows.

Introduction: The Significance of Menaquinone-4

Menaquinone-4 (MK-4) is an essential vitamin K2 isoform that plays a critical role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Unlike other menaquinones that are primarily of bacterial origin, MK-4 is synthesized endogenously in animal tissues from a precursor molecule. Menadione (vitamin K3), a synthetic naphthoquinone, serves as a primary precursor, and its reduced form, this compound (vitamin K4), is a key intermediate in the conversion to MK-4.[1][2] This guide focuses on the biochemical transformation of this compound to MK-4, a process of significant interest in nutritional science and pharmaceutical development.

The Biosynthetic Pathway: From this compound to Menaquinone-4

The conversion of this compound to MK-4 is a critical step in vitamin K metabolism. While dietary phylloquinone (vitamin K1) can be converted to MK-4, evidence suggests that this process involves the intestinal release of menadione, which then circulates and is taken up by extrahepatic tissues for conversion.[3][4][5] Menadione itself is biologically inactive and must be converted to its active forms. The key enzyme responsible for the final step of MK-4 synthesis is UbiA prenyltransferase domain-containing protein 1 (UBIAD1) .

The overall pathway can be summarized as follows:

-

Reduction of Menadione: Menadione is first reduced to its hydroquinone form, this compound.

-

Prenylation by UBIAD1: The enzyme UBIAD1, located in the endoplasmic reticulum, catalyzes the transfer of a geranylgeranyl pyrophosphate (GGPP) side chain to this compound. This prenylation reaction results in the formation of menaquinone-4.

It is the hydroquinone form of menadione (this compound) that acts as the substrate for UBIAD1.

Below is a diagram illustrating the enzymatic conversion of this compound to menaquinone-4.

Quantitative Data

Chemical Synthesis Yields

The synthesis of this compound and its derivatives, such as this compound diacetate, is a common starting point for obtaining menaquinone precursors. The following table summarizes reported yields for these chemical syntheses.

| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| This compound | Menadione | 10% Na2S2O4, Room Temperature, 30 min | ~84 | |

| This compound Diacetate (Vitamin K4) | 2-methyl-1,4-naphthoquinone | Acetic anhydride, DMAP, Pd/C, H2 atmosphere, Room Temperature | 84.2 | |

| Menaquinone-1 (MK-1) | This compound | Allylation with β-cyclodextrin in borate buffer (pH 9) | 40 | |

| Menaquinone-2 (MK-2) | This compound | Alkylation with geraniol in the presence of BF3∙OEt2 | 20.1 |

UBIAD1 Enzyme Kinetics

The enzymatic activity of UBIAD1 is crucial for the conversion of this compound to MK-4. The following table presents kinetic parameters for the substrates of UBIAD1.

| Substrate | Apparent K_m_ (μM) | Enzyme Source | Reference |

| Menadione | 10.1 | Microsomes from UBIAD1-expressing Sf9 cells | |

| Geranylgeranyl Pyrophosphate (GGPP) | 5.3 | Microsomes from UBIAD1-expressing Sf9 cells |

Experimental Protocols

In Vitro Assay for UBIAD1-Mediated Menaquinone-4 Synthesis

This protocol describes an in vitro assay to measure the synthesis of MK-4 from menadione using microsomes containing UBIAD1.

Materials:

-

UBIAD1-expressing microsomes (e.g., from baculovirus-infected Sf9 insect cells or transfected mammalian cells)

-

[3H]Menadione (radiolabeled substrate)

-

Geranylgeranyl pyrophosphate (GGPP)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Solvents for lipid extraction (e.g., hexane, diethyl ether)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from UBIAD1-expressing cells by differential centrifugation. Resuspend the microsomal pellet in homogenization buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

100 µg of microsomal protein

-

Reaction buffer to a final volume of 200 µL

-

[3H]Menadione (e.g., 10 nM, 0.5 µCi/reaction)

-

GGPP (e.g., 50 µM)

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours).

-

Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., hexane:diethyl ether, 97:3 v/v).

-

Analysis by TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Quantification: Scrape the spot corresponding to MK-4 from the TLC plate and measure the radioactivity using a scintillation counter to determine the amount of [3H]Menadione incorporated into MK-4.

Below is a workflow diagram for the in vitro UBIAD1 assay.

Quantification of Menaquinone-4 in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the quantification of MK-4 in biological matrices such as plasma or cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., deuterium-labeled MK-4)

-

Protein precipitation agent (e.g., acetonitrile)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phase (e.g., isopropanol and acetonitrile)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the internal standard.

-

Precipitate proteins by adding a protein precipitation agent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic method.

-

Detect and quantify MK-4 and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known MK-4 concentrations.

-

Determine the concentration of MK-4 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Below is a logical workflow for the quantification of MK-4 by LC-MS/MS.

Conclusion

This compound is a pivotal intermediate in the endogenous synthesis of menaquinone-4. The enzymatic conversion, primarily catalyzed by UBIAD1, represents a key metabolic step with implications for human health. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development, facilitating further investigation into the roles of this compound and MK-4 in health and disease. The provided methodologies can be adapted for various research applications, from basic enzymatic studies to preclinical and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound diacetate | 573-20-6 [chemicalbook.com]

- 3. Geranylgeranyl-regulated transport of the prenyltransferase UBIAD1 between membranes of the ER and Golgi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conversion of phylloquinone (Vitamin K1) into menaquinone-4 (Vitamin K2) in mice: two possible routes for menaquinone-4 accumulation in cerebra of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Historical Development of Menadiol as a Therapeutic Agent: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Menadiol, a synthetic, water-soluble analog of vitamin K, has traversed a remarkable and multifaceted therapeutic landscape. Initially introduced as a vital agent for combating vitamin K deficiency and associated coagulopathies, its clinical applications have evolved significantly over the decades. This technical guide provides a comprehensive overview of the historical development of this compound, from its fundamental role in hemostasis to its exploration as an anticancer agent. This document details key quantitative data, experimental protocols, and the intricate signaling pathways influenced by this compound, offering a thorough resource for the scientific community.

Early Development and Therapeutic Focus: A Vitamin K Analog for Hemostasis

The discovery of vitamin K in the 1920s and 1930s as an essential factor for blood coagulation paved the way for the development of synthetic analogs. This compound, and its phosphate and diacetate esters, emerged as clinically significant compounds due to their water solubility, which allowed for parenteral administration and absorption in patients with impaired fat absorption, such as those with obstructive jaundice.

The primary therapeutic indication for this compound was the treatment and prevention of hypoprothrombinemia, a condition characterized by a deficiency of prothrombin and other vitamin K-dependent clotting factors (II, VII, IX, and X). This made it a critical intervention in various clinical scenarios, including:

-

Hemorrhagic disease of the newborn: Prophylactic and therapeutic use to prevent bleeding in infants.

-

Obstructive jaundice and biliary fistula: To counteract impaired absorption of fat-soluble vitamin K.

-

Reversal of anticoagulant therapy: To manage bleeding complications arising from the use of coumarin-based anticoagulants like warfarin.

The therapeutic action of this compound in hemostasis is predicated on its in vivo conversion to menadione (vitamin K3), which is then converted to the active menaquinone-4 (MK-4). This active form serves as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid on the vitamin K-dependent clotting factors. This carboxylation is essential for their calcium-binding capacity and subsequent activation in the coagulation cascade.

Quantitative Data Presentation

Table 1: Comparative Bioavailability of Vitamin K Analogs

| Compound | Route of Administration | Relative Bioavailability | Key Characteristics |

| This compound Sodium Diphosphate | Oral, Intramuscular, Intravenous | High (Water-soluble) | Does not require bile salts for absorption[1]. |

| Vitamin K1 (Phylloquinone) | Oral, Intravenous | Variable (Fat-soluble) | Bioavailability from vegetables is lower than from supplements[2]. |

| Vitamin K2 (Menaquinone-7) | Oral | Higher than K1 | Longer half-life and more stable serum levels compared to K1[3][4][5]. |

Table 2: Efficacy in Reversing Warfarin-Induced Coagulopathy

| Study | Treatment Arms | Key Findings on Prothrombin Time (PT) / International Normalized Ratio (INR) | Reference |

| Comparative Study | Oral this compound (20 mg daily for 3 days) vs. Intravenous phytomenadione (10 mg daily) in patients with cholestasis and elevated INR | Both groups showed a significant decrease in INR. Oral this compound was found to be an effective alternative to intravenous phytomenadione. | |

| Clinical Review | Low-dose oral vitamin K1 (1.0 mg) for asymptomatic elevated INR (4.5-10.0) | Effectively and promptly reduces INR. More effective than subcutaneous and as effective as intravenous administration at 24 hours. | |

| Randomized Trial | IV vitamin K (0.5-1 mg) vs. Oral vitamin K (2.5-5 mg) for excessive anticoagulation (INR >6) | IV vitamin K worked more rapidly at 4 hours for moderately high INRs, but both routes were similarly effective at 24 hours. |

Table 3: Toxicological Data for this compound and its Derivatives

| Compound | Test | Species | Route | LD50 / Toxicity | Reference |

| This compound Diacetate | LDLO | Mouse | Oral | 3,600 mg/kg | |

| This compound Diacetate | LD50 | Mouse | Subcutaneous | 80 mg/kg | |

| This compound Diacetate | LD50 | Rat | Oral | >2000 mg/kg | |

| Menadione | Acute Toxicity | Rat | Intravenous | Dose-dependent lesions in kidney, heart, liver, and lung at doses of 100 and 150 mg/kg. | |

| This compound Diphosphate | Phase I Clinical Trial | Human | Intravenous | Maximum tolerated dose established at 2.5 g/m² as a continuous infusion. Adverse effects included hypersensitivity reactions, facial flushing, burning sensations, chest pain, and dyspnea. |

Experimental Protocols

Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test to assess the extrinsic and common pathways of coagulation and is particularly sensitive to deficiencies in vitamin K-dependent clotting factors.

Objective: To measure the time taken for plasma to clot after the addition of a thromboplastin reagent, thereby evaluating the efficacy of this compound in restoring normal coagulation.

Methodology:

-

Specimen Collection and Preparation:

-

Collect whole blood in a tube containing 3.2% buffered sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).

-

Mix the sample by gentle inversion at least six times.

-

Centrifuge the sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

-

Testing should be performed within 24 hours of collection if stored at room temperature.

-

-

Assay Procedure (Manual Method):

-

Pre-warm the thromboplastin reagent (containing tissue factor and calcium) and the patient's plasma sample to 37°C.

-

Pipette 200 µL of the thromboplastin reagent into a test tube.

-

Add 100 µL of the patient's plasma to the test tube and simultaneously start a stopwatch.

-

Continuously observe the mixture for clot formation by gently tilting the tube.

-

Stop the stopwatch as soon as a visible clot is formed. The elapsed time is the prothrombin time.

-

-

Data Interpretation:

-

The PT is reported in seconds. For patients on anticoagulant therapy, the result is often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.

-

A shortened PT or a decrease in a prolonged PT after this compound administration indicates a restoration of vitamin K-dependent clotting factor activity.

-

In Vitro Gamma-Glutamyl Carboxylase Assay

This assay measures the activity of the vitamin K-dependent gamma-glutamyl carboxylase (GGCX), the enzyme responsible for activating clotting factors.

Objective: To determine the ability of this compound (as a vitamin K source) to act as a cofactor for GGCX in the carboxylation of a synthetic peptide substrate.

Methodology:

-

Preparation of Microsomes: Isolate liver microsomes from a vitamin K-deficient animal model (e.g., rat) as a source of GGCX.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

The microsomal preparation.

-

A synthetic peptide substrate containing glutamic acid residues (e.g., a peptide corresponding to the propeptide and N-terminus of prothrombin).

-

Reduced vitamin K (generated in situ from this compound).

-

Radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Dithiothreitol (DTT) to maintain a reducing environment.

-

A suitable buffer (e.g., Tris-HCl).

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 17-25°C) for a specified time.

-

Termination and Quantification:

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Remove unincorporated radiolabeled bicarbonate by vacuum.

-

Measure the incorporation of ¹⁴C into the peptide substrate using liquid scintillation counting. The amount of incorporated radioactivity is proportional to the GGCX activity.

-

The Shift in Therapeutic Paradigm: this compound in Oncology

In the latter half of the 20th century, research on this compound took a significant turn with the discovery of its anticancer properties. This repositioning of this compound from a hemostatic agent to a potential chemotherapeutic agent opened new avenues of investigation.

The anticancer effects of this compound are primarily attributed to its ability to induce oxidative stress in cancer cells through a process known as redox cycling. In this process, menadione (the oxidized form of this compound) is reduced to a semiquinone radical by various cellular reductases. This semiquinone can then react with molecular oxygen to regenerate menadione and produce a superoxide anion radical. This cycle repeats, leading to the continuous generation of reactive oxygen species (ROS), which can overwhelm the antioxidant capacity of cancer cells and trigger apoptosis.

Key signaling pathways implicated in this compound-induced cancer cell death include:

-

Mitochondrial Dysfunction: ROS-induced damage to mitochondria can lead to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

-

PARP Activation: Extensive DNA damage caused by ROS can lead to the overactivation of poly(ADP-ribose) polymerase (PARP), resulting in ATP depletion and cell death.

-

Fas-Dependent and Independent Pathways: this compound has been shown to induce apoptosis through both Fas-dependent and Fas-independent mechanisms.

Experimental Workflow for In Vitro Anticancer Efficacy Evaluation

A typical workflow to assess the anticancer effects of this compound in vitro involves a series of assays to determine its impact on cell viability, proliferation, and mechanism of cell death.

Conclusion

The history of this compound as a therapeutic agent is a compelling example of drug evolution, from a targeted replacement therapy for a specific vitamin deficiency to a subject of investigation in the complex field of oncology. While its use as a primary vitamin K supplement has been largely supplanted by vitamin K1 due to a better safety profile, particularly in neonates, the unique biochemical properties of this compound continue to fuel research into its potential as an anticancer agent. Future investigations will likely focus on targeted delivery systems to enhance its efficacy and minimize off-target effects, as well as its use in combination with other chemotherapeutic agents to exploit synergistic effects. The journey of this compound underscores the dynamic nature of pharmacology and the potential for rediscovering and repurposing established drugs for new therapeutic applications.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Relationship between Structure and Biological Activity of Various Vitamin K Forms [mdpi.com]

- 3. Vitamin K-containing dietary supplements: comparison of synthetic vitamin K1 and natto-derived menaquinone-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K2 higher bioavailability than K1, say scientists [nutraingredients.com]

The Role of Menadiol in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadiol, a synthetic analogue of vitamin K also known as vitamin K4, plays a significant and multifaceted role in bone metabolism. Traditionally recognized for its function in the vitamin K cycle and the gamma-carboxylation of bone matrix proteins, emerging research has illuminated its broader regulatory functions, including the transcriptional control of bone-related genes via the steroid and xenobiotic receptor (SXR). This technical guide provides an in-depth exploration of this compound's mechanisms of action on bone, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex signaling pathways. The evidence presented underscores this compound's dual action in promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts, positioning it as a molecule of interest in the development of therapeutics for metabolic bone diseases such as osteoporosis.

Introduction

This compound is a synthetic, water-soluble vitamer of vitamin K.[1] In the body, it is converted to menaquinone-4 (MK-4), one of the principal forms of vitamin K2.[2] Vitamin K is essential for the post-translational modification of several proteins involved in bone metabolism.[3] Its primary function is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for converting glutamate (Glu) residues into γ-carboxyglutamate (Gla) residues on specific proteins.[3] This carboxylation is critical for the function of key bone proteins like osteocalcin, enabling them to bind calcium and integrate into the bone matrix, thereby contributing to bone mineralization and strength.[4] Beyond this canonical pathway, this compound (as MK-4) also functions as a ligand for the nuclear receptor SXR, directly influencing the gene expression profile of bone cells. This guide will dissect these mechanisms, presenting the supporting experimental data and methodologies.

Mechanisms of Action

This compound influences bone metabolism through two primary, interconnected pathways:

Gamma-Carboxylation of Bone Proteins

The most well-established role of this compound is its participation in the vitamin K cycle to facilitate the gamma-carboxylation of vitamin K-dependent proteins (VKDPs).

-

Osteocalcin (OCN): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in bone. Its gamma-carboxylation is essential for its ability to bind to the hydroxyapatite mineral component of bone. Undercarboxylated osteocalcin (ucOC) has a lower affinity for the bone matrix and is considered a marker of vitamin K deficiency.

-

Matrix Gla Protein (MGP): MGP is another critical VKDP found in bone and cartilage that plays a role in preventing soft tissue and cartilage calcification.

The carboxylation process transforms inactive ucOC into the active, carboxylated form (Gla-OC), which is crucial for proper bone mineralization.

SXR-Mediated Transcriptional Regulation

Menaquinone-4 (MK-4), the active form of this compound, has been identified as a ligand for the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the transcription of a variety of genes. This interaction represents a gamma-carboxylation-independent mechanism of action. Upon activation by MK-4, SXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on target gene promoters, modulating their expression.

Key SXR target genes relevant to bone metabolism include:

-

Tsukushi (TSK): Encodes a protein with collagen-accumulating effects.

-

Matrilin-2 (MATN2): An extracellular matrix protein involved in bone remodeling.

-

CYP3A4: A well-known SXR target gene also induced in osteoblastic cells by MK-4.

-

Other osteoblastic markers such as bone alkaline phosphatase (ALP), osteoprotegerin (OPG), and osteopontin.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying this compound's effects.

Caption: Vitamin K cycle and osteocalcin carboxylation pathway.

Caption: SXR-mediated transcriptional regulation by this compound.

Caption: In vitro workflow for assessing this compound's osteogenic effects.

Quantitative Data Summary

The following tables summarize quantitative findings from key in vivo and in vitro studies investigating the effects of this compound (as menaquinone-4).

Table 1: In Vivo Effects of Menaquinone-4 (MK-4) on Ovariectomized (OVX) Mice

Study Design: 12-week treatment of OVX C57BL/6 mice.

| Parameter | OVX + Vehicle (Control) | OVX + Low-Dose MK-4 (20 mg/kg) | OVX + High-Dose MK-4 (40 mg/kg) |

| Bone Mineral Density (BMD) | Decreased vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |

| Bone Volume / Total Volume (BV/TV) | Decreased vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |

| Serum Alkaline Phosphatase (ALP) | No significant change vs. Sham | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |

| Serum Undercarboxylated OC (ucOC) | Increased vs. Sham (p < 0.05) | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |

| Serum TRAP (Resorption Marker) | Increased vs. Sham (p < 0.05) | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |

| Runx2 mRNA Expression (Bone) | - | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |

| Bmp2 mRNA Expression (Bone) | - | Increased vs. Control (p < 0.05) | Increased vs. Control (p < 0.05) |

| Nfatc1 mRNA Expression (Bone) | Increased vs. Sham | Decreased vs. Control (p < 0.05) | Decreased vs. Control (p < 0.05) |

Table 2: In Vitro Effects of Menaquinone-4 (MK-4) on Osteoblastic and Osteoclastic Cells

| Cell Type / Assay | MK-4 Concentration | Observation | Reference |

| MC3T3-E1 Osteoblasts | 10⁻⁶ M | Suppressed proliferation to 84% of control. | |

| MC3T3-E1 Osteoblasts | 10⁻⁶ M | Increased Alkaline Phosphatase (ALP) activity. | |

| Human Osteosarcoma (HOS) Cells | 10⁻⁷ M | Suppressed proliferation to 56% of control. | |

| Human Osteosarcoma Cells (HOS, MG-63, Saos-2) | 1-10 µM | Upregulated mRNA of ALP, OPG, Osteopontin, MGP via SXR. | |

| Bone Marrow Macrophages (BMMs) | Dose-dependent | Inhibited RANKL-induced osteoclast formation. | |

| BMMs | Dose-dependent | Decreased mRNA of c-Fos, NFATc1, OSCAR, and TRAP. | |

| BMMs | Dose-dependent | Strongly inhibited osteoclastic bone resorption (p < 0.01). |

Detailed Experimental Protocols

Osteoblast Differentiation and Mineralization Assay

This protocol is adapted for studying the effect of this compound on osteoblast function using the MC3T3-E1 cell line.

-

Cell Seeding: Seed MC3T3-E1 pre-osteoblastic cells in a 24-well plate at a density of 1 x 10⁴ cells per well. Culture in α-MEM supplemented with 10% FBS and 1% penicillin/streptomycin until confluent.

-

Induction of Differentiation: Upon reaching confluency, switch the medium to an osteogenic induction medium containing 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.

-

This compound Treatment: Add menaquinone-4 (MK-4) to the osteogenic medium at desired final concentrations (e.g., a range of 0.1 µM to 10 µM) and include a vehicle control (e.g., ethanol or DMSO).

-

Culture and Medium Change: Culture the cells for 14-21 days, replacing the medium with freshly prepared induction medium and MK-4 every 2-3 days.

-

Alkaline Phosphatase (ALP) Activity Assay (Day 7-10):

-

Wash cells with PBS and lyse with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

-

Incubate and measure the absorbance at 405 nm. Quantify ALP activity relative to total protein content (measured by BCA or Bradford assay).

-

-

Alizarin Red S Staining for Mineralization (Day 14-21):

-

Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash wells with deionized water.

-

Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.

-

Gently aspirate the staining solution and wash 3-5 times with deionized water to remove excess dye.

-

Visualize and photograph the red-stained calcium deposits. For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 550 nm.

-

Osteoclast Differentiation and Activity Assay

This protocol assesses this compound's ability to inhibit RANKL-induced osteoclastogenesis.

-

Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice.

-

Cell Culture and Stimulation: Culture BMMs in the presence of M-CSF (e.g., 30 ng/mL) for 3 days. Then, stimulate the cells with M-CSF (30 ng/mL) and RANKL (e.g., 50-100 ng/mL) to induce osteoclast differentiation.

-

This compound Treatment: Concurrently with RANKL stimulation, treat cells with various concentrations of MK-4 (e.g., 1 µM to 10 µM) or a vehicle control.

-

TRAP Staining (Day 5-7):

-

Fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and count them under a microscope.

-

-

Bone Resorption Pit Assay:

-

Perform the differentiation protocol on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

-

After 7-10 days, remove the cells from the substrate.

-

Stain the substrate (e.g., with toluidine blue) and visualize or quantify the resorbed "pit" area using microscopy and image analysis software.

-

SXR Activation Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the SXR signaling pathway.

-

Cell Line and Plasmids: Use a suitable cell line (e.g., HepG2, HOS) transiently co-transfected with two plasmids:

-

An expression vector for SXR (e.g., GAL4-SXR).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with SXR response elements (e.g., tk(MH100)4-luc).

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Transfection and Treatment: After transfection (typically 24 hours), treat the cells with various concentrations of MK-4 (e.g., 1 µM, 10 µM), a known SXR agonist as a positive control (e.g., rifampicin), and a vehicle control.

-

Lysis and Luminescence Measurement: After a 24-48 hour incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to the control reporter (β-galactosidase) activity. Express the results as fold-activation over the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of key bone marker genes.

-

Cell Culture and Treatment: Culture osteoblasts or osteoclast precursors and treat with MK-4 as described in protocols 5.1 and 5.2.

-

RNA Extraction: At the desired time point (e.g., 24-72 hours for osteoblast markers, 3-5 days for osteoclast markers), lyse the cells and extract total RNA using a commercial kit (e.g., Trizol or spin-column based kits).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Real-Time PCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for target genes (e.g., Runx2, Alp, Bglap/Ocn, Sp7/Osterix for osteoblasts; Nfatc1, Acp5/Trap, Ctsk for osteoclasts) and a stable housekeeping gene for normalization (e.g., Gapdh, Actb).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, expressing the data as fold change in MK-4 treated cells compared to vehicle-treated controls.

Conclusion and Future Directions

The collective evidence demonstrates that this compound, through its conversion to MK-4, exerts potent and beneficial effects on bone metabolism. Its dual mechanism of enhancing osteocalcin carboxylation and transcriptionally activating osteogenic genes via SXR, coupled with its inhibition of osteoclast differentiation, highlights its comprehensive pro-osteogenic profile. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers. Future research should focus on further elucidating the downstream targets of the SXR pathway in bone, exploring the synergistic effects of this compound with other osteogenic compounds, and conducting robust clinical trials to translate these preclinical findings into effective therapies for osteoporosis and other bone disorders.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Menaquinone-4 enhances testosterone production in rats and testis-derived tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menaquinone 4 Reduces Bone Loss in Ovariectomized Mice through Dual Regulation of Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Investigations of Menadiol's Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menadiol, a synthetic, water-soluble analog of vitamin K, and its oxidized form, menadione (Vitamin K3), have been the subject of numerous investigations for their potent cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the foundational research into this compound's mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its cytotoxic properties. The primary mechanism of cytotoxicity is attributed to the induction of severe oxidative stress through a process known as redox cycling, which overwhelms cellular antioxidant defenses and triggers programmed cell death. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of the core biological processes.

Core Mechanism of Action: Redox Cycling and Oxidative Stress

The cytotoxic activity of this compound is intrinsically linked to its ability to participate in redox cycling. This compound is the reduced hydroquinone form, while menadione is the oxidized quinone form. In the cellular environment, menadione undergoes a one-electron reduction, primarily catalyzed by enzymes like NADPH-cytochrome P450 reductase, to form a semiquinone radical.[1][2] This unstable radical rapidly donates its electron to molecular oxygen (O₂), generating the superoxide anion (O₂⁻) and reverting to menadione.[2][3] This futile cycle consumes cellular reducing equivalents (NADPH) and continuously produces reactive oxygen species (ROS), leading to a state of intense oxidative stress.[4]

Alternatively, NAD(P)H:quinone oxidoreductase 1 (NQO1) can perform a two-electron reduction of menadione directly to this compound, a process generally considered a detoxification pathway as it bypasses the semiquinone radical stage. However, this compound can also auto-oxidize back to menadione, contributing to ROS production, or be conjugated by phase II enzymes for excretion. The balance between these one- and two-electron reduction pathways is a critical determinant of menadione's ultimate cytotoxic effect.

Key Signaling Pathways in this compound-Induced Cytotoxicity

The massive ROS production initiated by this compound triggers multiple downstream signaling cascades that culminate in cell death. The primary pathways implicated in early investigations include the mitochondrial (intrinsic) apoptosis pathway and the activation of DNA damage response mechanisms.

Mitochondrial Pathway and Apoptosis

High levels of intracellular ROS directly damage mitochondria, the primary source of endogenous ROS. This leads to a collapse of the mitochondrial inner transmembrane potential (ΔΨm) and increased permeability of the outer mitochondrial membrane. These events facilitate the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.

DNA Damage and PARP-1 Activation

ROS can cause significant damage to cellular macromolecules, including DNA, leading to single- and double-strand breaks. This DNA damage activates the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). While PARP-1 is crucial for DNA repair, its hyperactivation in response to extensive damage leads to the depletion of its substrate, NAD+, and subsequently ATP. This severe energy crisis contributes to cellular dysfunction and a switch from apoptosis to necrosis.

Fas-Dependent Pathway

Some studies have shown that menadione-induced oxidative stress can also engage the extrinsic apoptosis pathway. This involves the upregulation of Fas ligand (FasL) and its receptor, Fas. The engagement of the Fas receptor by its ligand initiates a signaling cascade that also leads to the activation of executioner caspases, suggesting a multi-pronged approach to inducing apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potency of menadione has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes key IC50 values reported in initial studies.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| H4IIE | Rat Hepatocellular Carcinoma | 25 µM | 24 hours | |

| INS-1 832/13 | Rat Pancreatic β-cell | ~18 µM | Not Specified | |

| Jurkat | Human T-cell Lymphoma | Dose-dependent effects | 4-6 hours | |

| OVCAR-3 / SK-OV-3 | Human Ovarian Carcinoma | Dose-dependent effects | Not Specified |

Detailed Experimental Protocols

The characterization of this compound's cytotoxic effects relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assays

-

Principle : This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Methodology :

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound/menadione for a specified period (e.g., 24 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution, such as DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

-

Principle : LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity to quantify cytotoxicity.

-

Methodology :

-

Culture and treat cells with the test compound as described for the MTT assay.

-

Collect the cell culture supernatant at the end of the treatment period.

-

Add the supernatant to an assay plate containing the LDH reaction mixture (substrate and cofactor).

-

Incubate at room temperature, protected from light, for up to 30 minutes.

-

Measure the absorbance according to the manufacturer's instructions (e.g., 490 nm).

-